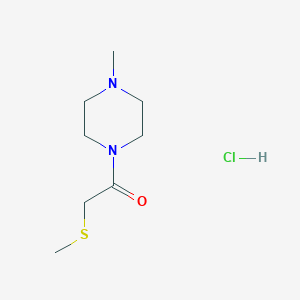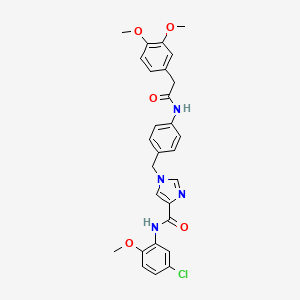![molecular formula C8H7BrN2O B2542666 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190310-00-9](/img/structure/B2542666.png)
4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H5BrN2 . It is also known as 4-Bromo-7-azaindole .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, was synthesized and exhibited potent FGFR inhibitory activity . The yield of the synthesis was reported to be 71% as a yellow solid .Molecular Structure Analysis
The molecular structure of 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring and a pyrazine ring . The compound has a molecular weight of 197.04 .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied, particularly in the context of their biological activities . For example, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Physical And Chemical Properties Analysis
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a white to light yellow to light yellow-red powder or crystal . It has a melting point of 177.0 181.0 °C .Aplicaciones Científicas De Investigación
FGFR Inhibition for Cancer Therapy
The fibroblast growth factor receptor (FGFR) family plays a crucial role in regulating cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR1, 2, and 3. Among them, compound 4h exhibited potent FGFR inhibitory activity, with low molecular weight. In vitro studies demonstrated that 4h inhibited breast cancer cell proliferation, induced apoptosis, and significantly reduced migration and invasion of cancer cells .
Chemical Biology and Medicinal Chemistry
Researchers can use this compound as a chemical probe to study FGFR-related pathways. Its synthesis, modification, and optimization may lead to novel drug candidates.
For a detailed scientific article, you can refer to the research on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors .
Mecanismo De Acción
Target of Action
The primary targets of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . This compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine interacts with its targets, FGFRs, by inhibiting their activity. This inhibition results in changes in the cellular processes regulated by these receptors .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these downstream effects.
Result of Action
The molecular and cellular effects of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCZORJPSDNBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN2)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2542585.png)
![3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2542586.png)
![N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2542588.png)
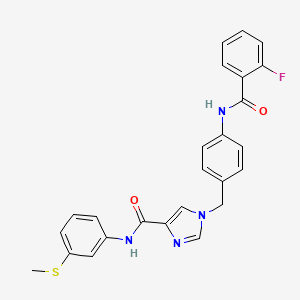
![8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2542591.png)
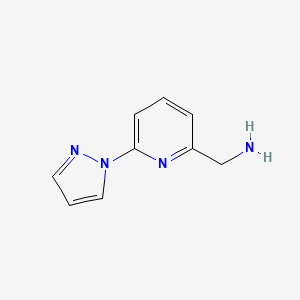
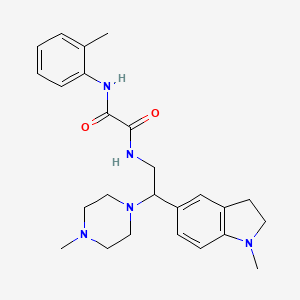
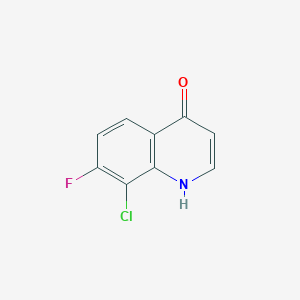
![Ethyl 2-[2-(3,5-dinitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2542600.png)

![3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one](/img/structure/B2542602.png)
